molecular formula C33H32N8O3 B039454 N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide CAS No. 121613-16-9

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide

货号 B039454
CAS 编号: 121613-16-9
分子量: 586.6 g/mol
InChI 键: SHYLQEAZPBLTPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide, also known as CEP-28122, is a small-molecule inhibitor of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2). The compound has been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用机制

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide inhibits JAK2 and TYK2 signaling pathways by binding to the ATP-binding site of the enzymes, which prevents their activation and subsequent downstream signaling. This leads to the inhibition of cytokine production and the suppression of the immune response and inflammation.

生化和生理效应

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the suppression of the immune response and inflammation, and the reduction of disease severity in animal models of inflammatory and autoimmune diseases.

实验室实验的优点和局限性

One advantage of using N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for JAK2 and TYK2, which allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, one limitation is that the compound is not suitable for use in clinical trials due to its poor pharmacokinetic properties, including low bioavailability and rapid clearance.

未来方向

There are several future directions for the research and development of N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and suitability for clinical trials. Another direction is the investigation of the compound's potential therapeutic applications in other inflammatory and autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide and its effects on other signaling pathways and cellular processes.

合成方法

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide is a synthetic compound that is produced through a multi-step chemical synthesis process. The synthesis involves the reaction of several intermediate compounds, including 4-(acridin-9-ylamino)aniline, 2-(4-isopropylphenyl)acetic acid, and 4-amino-1-methylpyrrole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学研究应用

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. Preclinical studies have demonstrated that the compound can inhibit JAK2 and TYK2 signaling pathways, which are involved in the immune response and inflammation. In animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been shown to reduce disease severity and improve clinical symptoms.

属性

CAS 编号

121613-16-9

产品名称

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide

分子式

C33H32N8O3

分子量

586.6 g/mol

IUPAC 名称

N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C33H30N8O3/c1-40-18-20(34)15-28(40)33(44)38-23-16-29(41(2)19-23)32(43)35-17-30(42)36-21-11-13-22(14-12-21)37-31-24-7-3-5-9-26(24)39-27-10-6-4-8-25(27)31/h3-16,18-19H,17,34H2,1-2H3,(H,35,43)(H,36,42)(H,37,39)(H,38,44)

InChI 键

SHYLQEAZPBLTPH-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)C)N

规范 SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)C)N

同义词

4-(9-acridinylamino)-N-(4-(((4-amino-1-methylpyrrol-2-yl)carbonyl)amino)-1-methylpyrrol-2-carbonyl)glycylaniline
NETGA

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。